Fmoc-Glu(OAll)-OH
Overview
Description
Fmoc-Glu(OAll)-OH: , also known as N-α-Fmoc-L-glutamic acid α-allyl ester, is a derivative of glutamic acid. It is commonly used in the field of peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyl ester group, which provide orthogonal protection during peptide synthesis .
Biochemical Analysis
Biochemical Properties
Fmoc-Glu(OAll)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The Fmoc group serves as a protective group for the amino terminus, preventing unwanted reactions during peptide synthesis. The glutamate group can form amide bonds with other amino acids, while the OAll group provides additional stability and specificity to the reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the secretion of anabolic hormones and the supply of fuel during exercise. Additionally, it can impact mental performance during stress-related tasks and prevent exercise-induced muscle damage. These effects are attributed to its role as an ergogenic supplement, enhancing physical and mental performance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The Fmoc group binds to the amino terminus of peptides, protecting it from unwanted reactions. The glutamate group forms amide bonds with other amino acids, facilitating peptide bond formation. The OAll group provides additional stability and specificity to the reactions, ensuring the desired peptide structure is achieved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under specific storage conditions, such as -20°C for up to three years in powder form and up to six months in solution form at -80°C. Repeated freeze-thaw cycles can lead to degradation and reduced efficacy. Long-term studies have shown that this compound maintains its stability and functionality when stored properly .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance physical and mental performance without adverse effects. At higher doses, toxic effects such as muscle damage and metabolic disturbances have been observed. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes and cofactors involved in peptide synthesis, influencing metabolic flux and metabolite levels. The compound’s role in enhancing anabolic hormone secretion and fuel supply during exercise further highlights its involvement in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in target tissues, enhancing its efficacy in peptide synthesis and other biochemical processes .
Subcellular Localization
This compound exhibits specific subcellular localization, directed by targeting signals and post-translational modifications. These mechanisms ensure its proper distribution within cellular compartments, facilitating its role in peptide synthesis and other biochemical reactions. The compound’s localization within specific organelles enhances its functionality and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-Glu(OAll)-OH is typically synthesized through a series of chemical reactions involving the protection of the amino and carboxyl groups of glutamic acid. The synthesis begins with the protection of the amino group using the Fmoc group, followed by the esterification of the carboxyl group with allyl alcohol. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent control over reaction conditions and purification steps. The use of solid-phase synthesis techniques allows for efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Glu(OAll)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine in dimethylformamide (DMF), while the allyl ester group can be selectively removed using palladium catalysts in the presence of nucleophiles.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF for Fmoc removal; palladium catalysts for allyl ester removal.
Coupling: HATU and DIPEA in DMF for peptide bond formation.
Major Products: The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .
Scientific Research Applications
Chemistry: Fmoc-Glu(OAll)-OH is widely used in the synthesis of cyclic peptides and
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBARFFNYOKIAX-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427066 | |
Record name | Fmoc-Glu(OAll)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133464-46-7 | |
Record name | Fmoc-Glu(OAll)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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